N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound that features a thiophene ring and a benzo[c][1,2,5]thiadiazole moiety
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action of this compound is primarily through its interaction with light. The presence of an intramolecular charge transfer mechanism during light absorption has been noted, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .
Biochemical Pathways
It’s worth noting that btz-based compounds have been used as potential visible-light organophotocatalysts .
Result of Action
The result of the compound’s action is primarily observed in its optoelectronic and photophysical properties. By varying the donor groups while keeping the BTZ acceptor group the same, researchers have been able to systematically modify the photocatalyst’s optoelectronic and photophysical properties .
Action Environment
The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the use of light as a “traceless” reagent has been discussed within the chemical community about methods to perform environmentally sustainable chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves the reaction of benzo[c][1,2,5]thiadiazole-5-carboxylic acid with thiophen-3-ylmethanamine. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the benzo[c][1,2,5]thiadiazole moiety can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) can be employed.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of benzo[c][1,2,5]thiadiazole.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of donor-acceptor materials for organic photovoltaics and light-emitting diodes (LEDs).
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole: A core structure in many organic electronic materials.
Thiophene Derivatives: Commonly used in organic semiconductors and pharmaceuticals.
Uniqueness
N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to its combined structural features of both thiophene and benzo[c][1,2,5]thiadiazole, which confer distinct electronic properties and biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-(thiophen-3-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS2/c16-12(13-6-8-3-4-17-7-8)9-1-2-10-11(5-9)15-18-14-10/h1-5,7H,6H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTMDLPVMPKUCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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